Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate
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Overview
Description
Naphthyridines are a class of heterocyclic compounds containing a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically . They have displayed multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting the cardiovascular system, and immune response .
Synthesis Analysis
The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
Naphthyridines possess six isomers depending on the nitrogen atom’s location . The properties and synthesis of 1,8-isomer derivatives were most often described .Chemical Reactions Analysis
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .Scientific Research Applications
Antibacterial Properties
Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate, as part of the naphthyridine derivatives, has been extensively studied for its antibacterial properties. For instance, a study demonstrated that certain naphthyridine derivatives exhibit significant in vitro and in vivo antibacterial activities (Egawa et al., 1984). Another study synthesized similar compounds which showed promising antibacterial effects, hinting at their potential as therapeutic agents (Santilli, Scotese, & Yurchenco, 1975).
Neuroprotective Properties
Research has indicated that certain naphthyridine derivatives, like ITH4012, which shares structural similarities with this compound, exhibit neuroprotective properties. This is demonstrated by their ability to reduce cell death under various conditions and potentially serve as therapeutic agents for neurodegenerative diseases (Orozco et al., 2004).
Synthesis and Transformation into Other Compounds
These naphthyridine derivatives have been synthesized through various chemical processes, offering insights into their potential transformations into other biologically active compounds. Studies have focused on the synthesis processes and the conversion of these derivatives into other forms, exploring their broader applications in medicinal chemistry (Karabasanagouda & Adhikari, 2006).
Gastric Antisecretory Properties
Some derivatives of this compound have shown potential gastric antisecretory properties. This suggests their use in treating conditions like peptic ulcers or gastroesophageal reflux disease (Santilli et al., 1987).
Mechanism of Action
While the specific mechanism of action for “Ethyl 7-methyl-4-{[3-(methylthio)phenyl]amino}-1,8-naphthyridine-3-carboxylate” is not available, naphthyridines have been found to have a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes .
Properties
IUPAC Name |
2-(diethylamino)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O2S/c1-3-26(4-2)23-25-19-10-16-32-21(19)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)18-7-5-17(24)6-8-18/h5-8,10,16H,3-4,9,11-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOODUNFNUIPIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)SC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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